Cas no 2364584-93-8 (5-(3-Bromo-5-methoxyphenyl)oxazole)
5-(3-Bromo-5-methoxyphenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(3-bromo-5-methoxyphenyl)oxazole
- 5-(3-Bromo-5-methoxyphenyl)oxazole
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- MDL: MFCD32631909
- Inchi: 1S/C10H8BrNO2/c1-13-9-3-7(2-8(11)4-9)10-5-12-6-14-10/h2-6H,1H3
- InChI Key: HXUAOTGPDWGESU-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1=CN=CO1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- XLogP3: 2.7
- Topological Polar Surface Area: 35.3
5-(3-Bromo-5-methoxyphenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559801-250 mg |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 250MG |
€212.20 | 2023-04-13 | ||
| abcr | AB559801-500 mg |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 500MG |
€341.00 | 2023-04-13 | ||
| abcr | AB559801-1 g |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 1g |
€457.00 | 2023-04-13 | ||
| abcr | AB559801-250mg |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 250mg |
€219.20 | 2025-02-15 | ||
| abcr | AB559801-500mg |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 500mg |
€341.00 | 2023-08-31 | ||
| abcr | AB559801-1g |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 1g |
€386.90 | 2025-02-15 | ||
| Aaron | AR021QNX-500mg |
5-(3-bromo-5-methoxyphenyl)oxazole |
2364584-93-8 | 95% | 500mg |
$299.00 | 2025-02-12 | |
| Aaron | AR021QNX-1g |
5-(3-bromo-5-methoxyphenyl)oxazole |
2364584-93-8 | 95% | 1g |
$398.00 | 2025-02-12 | |
| Ambeed | A1634520-1g |
5-(3-Bromo-5-methoxyphenyl)oxazole |
2364584-93-8 | 98% | 1g |
$484.0 | 2024-08-03 | |
| abcr | AB559801-5g |
5-(3-bromo-5-methoxyphenyl)oxazole; . |
2364584-93-8 | 5g |
€1244.10 | 2025-02-15 |
5-(3-Bromo-5-methoxyphenyl)oxazole Suppliers
5-(3-Bromo-5-methoxyphenyl)oxazole Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-(3-Bromo-5-methoxyphenyl)oxazole
5-(3-Bromo-5-methoxyphenyl)oxazole: A Comprehensive Overview
5-(3-Bromo-5-methoxyphenyl)oxazole is a fascinating compound with the CAS number 2364584-93-8, known for its unique chemical structure and diverse applications in various fields. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring introduces significant electronic and steric effects, making this compound highly versatile in chemical reactions.
The synthesis of 5-(3-Bromo-5-methoxyphenyl)oxazole typically involves a condensation reaction between a carbonyl compound and an amine derivative. This reaction is often catalyzed by an acid or base, leading to the formation of the oxazole ring. The bromine and methoxy substituents on the phenyl ring are introduced during the synthesis process, ensuring precise control over the compound's properties. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for large-scale applications.
One of the most notable applications of 5-(3-Bromo-5-methoxyphenyl)oxazole is in the field of pharmaceutical chemistry. The compound has been extensively studied for its potential as a drug candidate due to its ability to modulate various biological targets. For instance, recent studies have demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as arthritis and neurodegenerative diseases. Additionally, its bromine substituent enhances its ability to undergo further functionalization, enabling the development of more potent drug derivatives.
In addition to its pharmaceutical applications, 5-(3-Bromo-5-methoxyphenyl)oxazole has also found utility in materials science. The compound's unique electronic properties make it an excellent candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into polymer blends to improve their electrical conductivity and mechanical stability. These findings highlight the potential of 5-(3-Bromo-5-methoxyphenyl)oxazole in advancing next-generation electronic materials.
The structural versatility of 5-(3-Bromo-5-methoxyphenyl)oxazole also makes it an ideal substrate for various organic transformations. For example, the bromine atom can be readily substituted with other functional groups, enabling the synthesis of a wide range of derivatives. This property has been exploited in recent studies to develop novel agrochemicals with enhanced efficacy against pests and diseases. Furthermore, the methoxy group on the phenyl ring contributes to the compound's solubility in polar solvents, facilitating its use in solution-based reactions.
From a mechanistic standpoint, 5-(3-Bromo-5-methoxyphenyl)oxazole has been employed as a model system to study various chemical reactions, including nucleophilic aromatic substitution and electrophilic addition. These studies have provided valuable insights into the reactivity of oxazole-containing compounds under different reaction conditions. For instance, recent investigations have revealed that the presence of electron-withdrawing groups like bromine significantly accelerates certain types of substitutions, while electron-donating groups like methoxy can influence regioselectivity.
In terms of environmental impact, 5-(3-Bromo-5-methoxyphenyl)oxazole has been assessed for its biodegradability and toxicity profiles. Initial studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aqueous environments. However, further research is required to fully understand its long-term ecological effects and potential risks to aquatic life.
Looking ahead, 5-(3-Bromo-5-methoxyphenyl)oxazole holds immense potential for future innovations across multiple disciplines. Its unique combination of structural features and reactivity makes it an invaluable tool for chemists seeking to design novel compounds with tailored properties. As research continues to uncover new applications and mechanisms involving this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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